- Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts, Shiyou Xuebao, 2020, 36(1), 70-77
Cas no 827-52-1 (Phenylcyclohexane)
Phenylcyclohexane structure
Product Name:Phenylcyclohexane
Numero CAS:827-52-1
MF:C12H16
MW:160.255443572998
MDL:MFCD00001451
CID:40018
PubChem ID:13229
Update Time:2025-05-24
Phenylcyclohexane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexylbenzene
- CHB
- PHENYLCYCLOHEXANE
- 1,1'-Biphenyl, 1,2,3,4,5,6-hexahydro-
- 4-cyclohexylbenzene
- Cyclohexane, phenyl-
- cyclohexyl-benzen
- Hexahydrobiphenyl
- santosol360
- Benzene, cyclohexyl-
- CYCLOHEXYBENZENE (CHB)
- Cyclohexylbenzol
- Cyclohexylbenzoyl
- 2-Phenylcyclohexane
- 3-Phenylcyclohexane
- Cyclohexyl-benzene
- 1-Ph-cyclohexane
- 4-phenylcyclohexane
- Cyclohexylbenzen
- monocyclohexylbenzene
- PHENYLCYCLOHEXAN
- Cyclohexyl benzene
- Santosol 360
- IGARGHRYKHJQSM-UHFFFAOYSA-N
- Cyclohexylbenzene, 98%
- WLN: L6TJ AR
- 1, 1,2,3,4,5,6-hexahydro-
- PubChem1895
- Phenylcyclohexa
- Cyclohexylbenzene (ACI)
- 1,1′-Biphenyl, 1,2,3,4,5,6-hexahydro-
- NSC 40473
- NSC 69101
- MFCD00001451
- NSC69101
- BRN 1906803
- EINECS 212-572-0
- NCIOpen2_001732
- AI3-05776
- Q2198030
- DS-18628
- NSC98371
- InChI=1/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H
- UNII-TRJ2SXT894
- A840426
- 19016-95-6
- CS-W016155
- J-520169
- AKOS000447071
- TRJ2SXT894
- EC 212-572-0
- DTXSID3061188
- 827-52-1
- Phenylcyclohexane, >=97%
- NSC40473
- NSC-98371
- 4-05-00-01424 (Beilstein Handbook Reference)
- EN300-20865
- NS00007792
- F0001-2120
- CHEMBL3278514
- NSC-40473
- Phenylcyclohexane, >=99%, acid < 200 ppm, H2O < 100 ppm
- NSC-69101
- FT-0624221
- Cyclohexane, phenyl
- benzene, cyclohexyl
- DTXCID3048318
- 1,1'Biphenyl, 1,2,3,4,5,6hexahydro
- 4Cyclohexylbenzene
- DB-038187
- Phenylcyclohexane
-
- MDL: MFCD00001451
- Inchi: 1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
- Chiave InChI: IGARGHRYKHJQSM-UHFFFAOYSA-N
- Sorrisi: C1C=CC(C2CCCCC2)=CC=1
- BRN: 1906803
Proprietà calcolate
- Massa esatta: 160.12500
- Massa monoisotopica: 160.125200510g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 116
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 4.9
- Superficie polare topologica: 0
Proprietà sperimentali
- Colore/forma: Liquido oleoso incolore con sapore aromatico.
- Densità: 0.95 g/mL at 25 °C(lit.)
- Punto di fusione: 4-7 °C (lit.)
- Punto di ebollizione: 239-240 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 177,8 ° f< br / >Celsius: 81 ° C< br / >
- Indice di rifrazione: n20/D 1.526(lit.)
- Solubilità: INSOLUBLE
- Coefficiente di ripartizione dell'acqua: Insolubile
- Stabilità/Periodo di validità: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.73430
- λmax: 260(Cyclohexane)(lit.)
- Solubilità: Insolubile in acqua e glicerolo, può essere miscibile con la maggior parte dei solventi organici come etanolo, etere, acetone, benzene, tetracloruro di carbonio, ecc.
Phenylcyclohexane Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302,H315,H319,H410
- Dichiarazione di avvertimento: P273,P305+P351+P338,P501
- Numero di trasporto dei materiali pericolosi:UN 3082 9/PG 3
- WGK Germania:2
- Codice categoria di pericolo: 22-36/38-50/53
- Istruzioni di sicurezza: S26-S60-S61
- RTECS:CZ1330000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:9
- Gruppo di imballaggio:III
- Frasi di rischio:R22; R36/38; R50/53
- PackingGroup:III
- Classe di pericolo:9
- TSCA:Yes
Phenylcyclohexane Dati doganali
- CODICE SA:2902909090
- Dati doganali:
Codice doganale cinese:
2902909090Panoramica:
2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente
Riassunto:
2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%
Phenylcyclohexane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816266-500ml |
Phenylcyclohexane |
827-52-1 | 98% | 500ml |
1,249.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C104809-25G |
Phenylcyclohexane |
827-52-1 | 25g |
¥445.75 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C104809-100G |
Phenylcyclohexane |
827-52-1 | 100g |
¥822.44 | 2023-11-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61220-100g |
Cyclohexylbenzene |
827-52-1 | 100g |
¥56.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61220-500g |
Cyclohexylbenzene |
827-52-1 | 500g |
¥256.0 | 2021-09-08 | ||
| TRC | C988390-1g |
Cyclohexyl-benzene |
827-52-1 | 1g |
$ 125.00 | 2022-06-06 | ||
| TRC | C988390-2.5g |
Cyclohexyl-benzene |
827-52-1 | 2.5g |
$ 260.00 | 2022-06-06 | ||
| TRC | C988390-10g |
Cyclohexyl-benzene |
827-52-1 | 10g |
$ 400.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018624-100ml |
Phenylcyclohexane |
827-52-1 | 98% | 100ml |
¥77 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018624-25ml |
Phenylcyclohexane |
827-52-1 | 98% | 25ml |
¥34 | 2024-05-21 |
Phenylcyclohexane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ; 8 h, 2 MPa, 110 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Pyridinium, 1-methyl-, methyl sulfate (1:1) ; 60 min, 50 °C
Riferimento
Synthesis of cyclohexylbenzene using pyridine-based ionic liquid /p-toluenesulfonic acid systems
,
Gaoxiao Huaxue Gongcheng Xuebao,
2014,
28(4),
924-927
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Pinacolborane , 1403650-59-8 Solvents: Benzene-d6 ; 1 atm, 77 K; 3 h, 4 atm, 50 °C
Riferimento
Air-Stable α-Diimine Nickel Precatalysts for the Hydrogenation of Hindered, Unactivated Alkenes
,
ACS Catalysis,
2018,
8(1),
342-348
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 250 min, 1 MPa, 343 K
Riferimento
Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni
,
ChemCatChem,
2009,
1(3),
369-371
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 90 min, 40 °C; 10 min, 40 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 90 min, 40 °C; 10 min, 40 °C
Riferimento
Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts
,
Organic Letters,
2012,
14(4),
1066-1069
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: (OC-6-43)-[N,N-Bis[(3,5-dimethyl-1H-pyrazol-1-yl-κN2)methyl]-2-pyridinemethanami… Solvents: Tetrahydrofuran ; 30 min, rt; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides
,
Dalton Transactions,
2011,
40(35),
8935-8940
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: 1H-Benzimidazolium, 1,3-bis[[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-… Solvents: Diethyl ether ; 2 min, 0 °C; 120 min, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Efficient cross-coupling of aryl Grignard reagents with alkyl halides by recyclable ionic iron(III) complexes bearing a bis(phenol)-functionalized benzimidazolium cation
,
Organic & Biomolecular Chemistry,
2013,
11(46),
8135-8144
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents
,
Journal of the American Chemical Society,
2004,
126(12),
3686-3687
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -40 °C; -40 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Expedient iron-catalyzed coupling of alkyl, benzyl, and allyl halides with arylboronic esters
,
Chemistry - A European Journal,
2014,
20(26),
7935-7938
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Visible-Light-Promoted Iron-Catalyzed C(sp2)-C(sp3) Kumada Cross-Coupling in Flow
,
Angewandte Chemie,
2019,
58(37),
13030-13034
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Methanol , Magnesium Catalysts: Palladium Solvents: Methanol ; 24 h, 20 °C
Riferimento
Mechanistic study of a Pd/C-catalyzed reduction of aryl sulfonates using the Mg-MeOH-NH4OAc system
,
Chemistry - A European Journal,
2007,
13(5),
1432-1441
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 40 min, 50 °C
Riferimento
Palladium Nanoparticle-Decorated Porous Metal-Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions
,
ACS Omega,
2023,
8(18),
16395-16410
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ; 0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ; 6 h, 60 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ; 6 h, 60 °C
Riferimento
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
,
Youji Huaxue,
2012,
32(4),
790-793
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,7-Diphenyl-1,10-phenanthroline Solvents: (±)-2-Butanol ; 10 min, rt
1.2 5 h, 60 °C
1.2 5 h, 60 °C
Riferimento
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides
,
Journal of the American Chemical Society,
2004,
126(5),
1340-1341
Metodo di produzione 18
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (tin(IV) ion-exchanged or proton-exchanged) Solvents: Dichloromethane ; 1 h, reflux
Riferimento
Deoxygenation of tertiary and secondary benzylic alcohols into alkanes with triethylsilane catalyzed by solid acid tin(IV) ion-exchanged montmorillonite
,
Tetrahedron Letters,
2014,
55(30),
4160-4162
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , 1,1,3,3-Tetramethyldisiloxane , Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ; 5 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C
Riferimento
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
,
ACS Catalysis,
2021,
11(21),
13337-13347
Metodo di produzione 22
Metodo di produzione 23
Metodo di produzione 24
Metodo di produzione 25
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Diisobutylaluminum hydride , Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, iron(2+) salt (2:1) Solvents: Toluene ; 3 h, 2 bar, 20 °C
Riferimento
Alkene Hydrogenations by Soluble Iron Nanocluster Catalysts
,
Angewandte Chemie,
2017,
56(13),
3585-3589
Metodo di produzione 26
Condizioni di reazione
1.1 Reagents: Isopropanol Catalysts: Nickel Solvents: Isopropanol ; 6 h, 82 °C
Riferimento
Catalyzed transfer hydrogenation by 2-propanol for highly selective PAHs reduction
,
Catalysis Today,
2021,
379,
15-22
Metodo di produzione 27
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Riferimento
Preparation of Raney nickel catalysts and their use under conditions comparable with those for platinum and palladium catalysts
,
Journal of the American Chemical Society,
1948,
70,
695-8
Metodo di produzione 28
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
,
Synlett,
2005,
(11),
1794-1798
Metodo di produzione 29
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Zinc chloride Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 1 h
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Iron-catalyzed chemoselective cross-coupling of primary and secondary alkyl halides with arylzinc reagents
,
Synlett,
2005,
(11),
1794-1798
Metodo di produzione 30
Condizioni di reazione
1.1 Catalysts: Cobalt chloride (CoCl2) , trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine Solvents: Tetrahydrofuran ; 15 min, 25 °C
Riferimento
Cobalt(diamine)-Catalyzed Cross-coupling Reaction of Alkyl Halides with Arylmagnesium Reagents: Stereoselective Constructions of Arylated Asymmetric Carbons and Application to Total Synthesis of AH13205
,
Journal of the American Chemical Society,
2006,
128(6),
1886-1889
Metodo di produzione 31
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Tetrahydrofuran ; 0 °C; 45 min, 0 °C; 0 °C → rt
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ; 6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Catalysts: Dichloro(1,10-phenanthroline-κN1,κN10)cobalt ; 6 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Cobalt-catalyzed cross-coupling reactions of aryl- and alkylaluminum derivatives with (hetero)aryl and alkyl bromides
,
Chemical Communications (Cambridge,
2021,
57(81),
10564-10567
Metodo di produzione 32
Condizioni di reazione
1.1 Catalysts: Stereoisomer of bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazo… Solvents: Tetrahydrofuran ; rt → -30 °C
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
1.2 1 h, -30 °C → 23 °C
1.3 Reagents: Oxalic acid Solvents: Water
Riferimento
Mechanistic Studies of Catalytic Carbon-Carbon Cross-Coupling by Well-Defined Iron NHC Complexes
,
ACS Catalysis,
2015,
5(10),
5938-5946
Metodo di produzione 33
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, (T-4)-tetrachloroferrate… Solvents: Diethyl ether ; 20 min, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
An efficient and recyclable iron(III)-containing imidazolium salt catalyst for cross-coupling of aryl Grignard reagents with alkyl halides
,
Chinese Science Bulletin,
2012,
57(16),
1953-1958
Metodo di produzione 34
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 70 min, 70 °C
1.2 Catalysts: Ferrous chloride tetrahydrate ; 3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane , Water
1.2 Catalysts: Ferrous chloride tetrahydrate ; 3 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Pentane , Water
Riferimento
An unprecedented iron-catalyzed cross-coupling of primary and secondary alkyl Grignard reagents with non-activated aryl chlorides
,
Tetrahedron Letters,
2012,
53(33),
4436-4439
Metodo di produzione 35
Condizioni di reazione
1.1 Reagents: Manganese Catalysts: 2,2′-Bipyridine , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ; 12 h, rt
Riferimento
Nickel-catalyzed C-N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling
,
Chemical Science,
2019,
10(16),
4430-4435
Metodo di produzione 36
Condizioni di reazione
1.1 Reagents: Zinc Catalysts: 2,2′:6′,2′′-Terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylformamide ; 8 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Ni-catalyzed deaminative cross-electrophile coupling of katritzky salts with halides via C-N bond activation
,
ChemRxiv,
2019,
1,
1-6
Metodo di produzione 37
Metodo di produzione 38
Metodo di produzione 39
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… Solvents: Water ; 73 min, 60 °C
Riferimento
Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C-C Coupling Reaction
,
ACS Omega,
2023,
8(9),
8505-8518
Metodo di produzione 40
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 73 min, 70 °C
Riferimento
Stabilization of Pd NPs over the surface of β-cyclodextrin incorporated UiO-66-NH2 for the C-C coupling reaction
,
RSC Advances,
2023,
13(25),
17143-17154
Metodo di produzione 41
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-(phenylamino)-N-(phenylmet… Solvents: Chloroform ; 2 h, 80 °C
Riferimento
(4-benzylcarbamoylphenyl)phenylammonium triflate (BCPPAT): a novel and efficient catalyst for Friedel-Crafts alkylation of aromatic compounds with benzyl or cyclohexyl alcohols
,
Youji Huaxue,
2003,
23(5),
438-440
Phenylcyclohexane Raw materials
- chlorocyclohexane
- Dibenzofuran
- Phenylboronic acid
- Iodobenzene
- Borate(1-),tetrafluoro-
- 1-Phenylcyclohexanol
- Phenylmagnesium chloride
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyclohexylphenyl ester
- Cyclohexylmagnesium chloride
- 1,3-Dicyclohexylurea
- Bromocyclohexane
- N,N'-Dicyclohexylcarbodiimide
- 1-Phenyl-1-cyclohexene
- Cyclohexanol
- Iodocyclohexane
- 4-Phenyl-1-cyclohexene
- Phenylboronic Acid Pinacol Ester
- PYRIDINIUM, 1-CYCLOHEXYL-2,4,6-TRIPHENYL-
Phenylcyclohexane Preparation Products
Phenylcyclohexane Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:827-52-1)环己基苯
Numero d'ordine:LE25863149;LE16742
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:50
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:827-52-1)Cyclohexylbenzene
Numero d'ordine:sfd14772
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Phenylcyclohexane Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
827-52-1 (Phenylcyclohexane) Prodotti correlati
- 86304-31-6(5CPAPAC4)
- 89363-50-8(4-(Trans-4-Propylcyclohexyl)pentylbenzene)
- 66227-22-3(Benzene, 1-pentyl-4-(4-pentylcyclohexyl)-, trans- (9CI))
- 28336-57-4(Benzene, 1,1',1''-[(1a,3a,5b)-1,3,5-cyclohexanetriyl]tris- (9CI))
- 4501-36-4(1-Cyclohexyl-4-methyl-benzene)
- 87334-51-8(Benzene, 1-(4-ethylcyclohexyl)-4-[2-(4-propylcyclohexyl)ethyl]-, [trans(trans)]- (9CI))
- 458549-15-0
- 66227-31-4(Benzene, (4-pentylcyclohexyl)-)
- 33460-02-5(Benzene,(1R,3S)-[1,1'-bicyclohexyl]-3-yl-, rel-)
- 644985-99-9(Benzene, 1,1'-[1,2-bis(cyclohexylmethyl)-1,2-ethanediyl]bis-)